molecular formula C14H23N5O4 B2457435 7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-96-2

7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2457435
CAS RN: 876891-96-2
M. Wt: 325.369
InChI Key: JFZGLABWYCQKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H23N5O4 and its molecular weight is 325.369. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Synthesis

The compound is part of a broader category of purine derivatives, which are known for their versatile pharmacological properties and are extensively studied for their potential applications in medicine and research. The purine fused-ring skeleton of related compounds demonstrates planar geometry, and the morpholine or piperazine rings often adopt a chair conformation. This structural arrangement is crucial for their biological activity and is stabilized by a network of intermolecular hydrogen bonds. The synthesis of these compounds involves multi-step processes, including reactions with orthocarboxylates or mesyloxypropyl derivatives, highlighting their complex chemistry and the potential for creating a variety of derivatives with varied biological activities (Karczmarzyk et al., 1995), (imo et al., 1995).

Potential Applications

The research into purine derivatives, including compounds similar to "7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione," explores their potential in various biological and pharmacological applications. These compounds have been studied for their antioxidant activity, which is crucial for developing treatments for diseases caused by oxidative stress. Additionally, their ability to form stable crystal structures with specific conformations makes them interesting candidates for drug development, as these structural features can significantly influence their interaction with biological targets (Hakobyan et al., 2020).

properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-9(2)23-8-4-5-15-13-16-11-10(19(13)6-7-20)12(21)17-14(22)18(11)3/h9,20H,4-8H2,1-3H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGLABWYCQKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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